molecular formula C26H45NO9S2 B1203666 Tcdcs CAS No. 67030-59-5

Tcdcs

Cat. No.: B1203666
CAS No.: 67030-59-5
M. Wt: 579.8 g/mol
InChI Key: GLVWZDCWCRWVFM-BJLOMENOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Taurochenodeoxycholate-3-sulfate can be synthesized through enzymatic sulfation of chenodeoxycholate conjugates. The major product of this reaction is the 3-sulfate isomer . The synthesis involves the use of reagents such as NAD, 7α-hydroxysteroid dehydrogenase, and PAPS . The reaction conditions typically include the use of rat liver and kidney or hamster liver enzymes .

Industrial Production Methods

Industrial production methods for taurochenodeoxycholate-3-sulfate are not well-documented. it is likely that similar enzymatic processes are scaled up for industrial applications, utilizing bioreactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:

    Oxidation: Involves the conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Involves the conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products

The major products formed from these reactions include various sulfated and non-sulfated bile acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Taurochenodeoxycholate-3-sulfate has several scientific research applications, including:

Properties

CAS No.

67030-59-5

Molecular Formula

C26H45NO9S2

Molecular Weight

579.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1

InChI Key

GLVWZDCWCRWVFM-BJLOMENOSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C

Synonyms

taurochenodeoxycholate-3-sulfate
taurochenodeoxycholate-3-sulfate conjugate
TCDCS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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